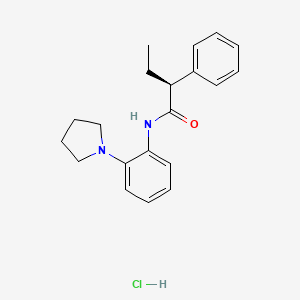

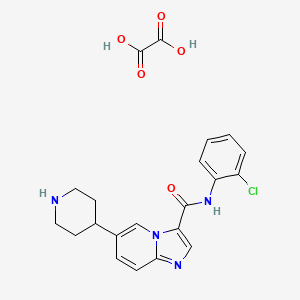

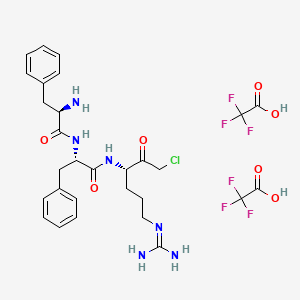

(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide

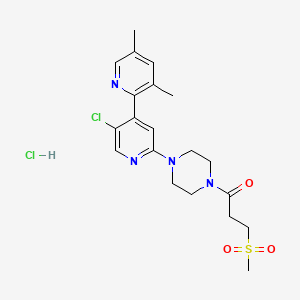

説明

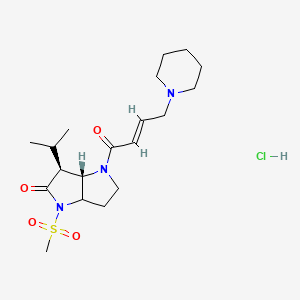

“(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is also known as ML252 . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of similar derivatives often starts with the natural amino acid S-proline . For instance, (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final .Molecular Structure Analysis

The molecular structure of “(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用

Cannabinoid receptor agonism: A study discovered that replacing the phenyl ring in cannabinoid receptor ligands with a pyridine ring led to novel CB2 ligands. One such compound, 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide, was identified as a potent and selective CB2 agonist with in vivo efficacy in a rat model of neuropathic pain (Chu et al., 2009).

Anticonvulsant activity: A focused library of new N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives was synthesized as potential hybrid anticonvulsant agents. These compounds displayed broad spectra of activity across various preclinical seizure models in mice, with some demonstrating favorable anticonvulsant properties and safety profiles (Kamiński et al., 2016).

Pharmaceutical synthesis: The synthesis of levetiracetam, an antiepileptic drug, involves the enantioselective preparation of 2-(pyrrolidine-1-yl)butanamide. A study described using a nitrile hydratase enzyme from Gordonia hydrophobica for the enantioenriched synthesis of this precursor (Grill et al., 2021).

Liquid-liquid miscibility in pharmaceuticals: Research on Brivaracetam, an active pharmaceutical ingredient for treating epilepsy, showed that its solubility and miscibility in various solutions, including water and saline, are significantly affected by NaCl concentration. This understanding is vital for safe intravenous administration (Couvrat et al., 2016).

Synthesis and applications in medicinal chemistry: Various studies have explored the synthesis and potential applications of related butanamide compounds in medicinal chemistry, including their roles as anticonvulsants, integrin inhibitors, and in heterocyclic synthesis (Kamiński et al., 2015), (Procopiou et al., 2018), (Harb et al., 2006).

将来の方向性

The future directions for research on “(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by understanding how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

特性

IUPAC Name |

(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O.ClH/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22;/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYCQOZNTLUEDX-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)

![2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B560387.png)

![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B560396.png)

![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)